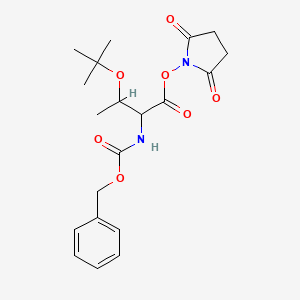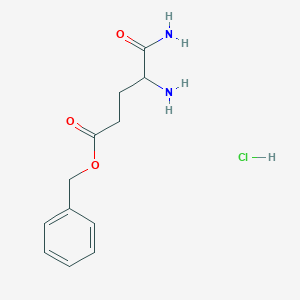
Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyinosine is a nucleoside composed of hypoxanthine attached to 2’-deoxyribose via a β-N9-glycosidic bond. It is a DNA damage product resulting from the deamination of 2’-deoxyadenosine. This compound is significant in various biochemical processes and has been studied for its role in DNA damage and repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Deoxyinosine can be synthesized through the deamination of 2’-deoxyadenosine using adenosine deaminase. This enzymatic reaction is typically carried out under mild conditions, making it a convenient method for laboratory synthesis .
Industrial Production Methods
Industrial production of 2’-deoxyinosine often involves the use of recombinant Escherichia coli strains that overexpress specific enzymes. These strains can convert inexpensive starting materials like thymidine and adenine into 2’-deoxyinosine without the need for complex reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyinosine undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Pyrolytic graphite and glassy carbon electrodes are commonly used for the oxidation of 2’-deoxyinosine.
Substitution: Nucleophilic substitution reactions often require mild conditions and specific nucleophiles to achieve the desired products.
Major Products Formed
Oxidation: Major products include 8-hydroxy-2’-deoxyinosine and 2,8-dihydroxy-2’-deoxyinosine.
Substitution: Products depend on the nucleophile used and the specific reaction conditions.
Scientific Research Applications
2’-Deoxyinosine has a wide range of applications in scientific research:
Mechanism of Action
2’-Deoxyinosine exerts its effects primarily through its incorporation into DNA. It can arise from the deamination of adenosine and subsequently participate in various biochemical pathways. The enzyme adenosine deaminase plays a crucial role in this process by converting adenosine to inosine or 2’-deoxyadenosine to 2’-deoxyinosine . This conversion is essential for maintaining the balance of nucleosides in the cell and preventing the accumulation of toxic intermediates.
Comparison with Similar Compounds
Similar Compounds
Inosine: Structurally similar to 2’-deoxyinosine but contains a hydroxyl group at the 2’ position.
2’-Deoxyadenosine: The precursor to 2’-deoxyinosine, differing by the presence of an amino group instead of a keto group.
8-Hydroxy-2’-deoxyinosine: An oxidation product of 2’-deoxyinosine.
Uniqueness
2’-Deoxyinosine is unique due to its role as a DNA damage product and its ability to participate in various biochemical reactions. Its formation from 2’-deoxyadenosine through deamination highlights its importance in maintaining DNA integrity and stability .
Properties
IUPAC Name |
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONTNSXDCQUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)


![Sodium;2-[(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B13395217.png)


![2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol](/img/structure/B13395226.png)
![Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid](/img/structure/B13395233.png)





![2-hydroxy-3-methyl-N-[1-[(3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl)amino]-1-oxopropan-2-yl]butanamide](/img/structure/B13395270.png)
